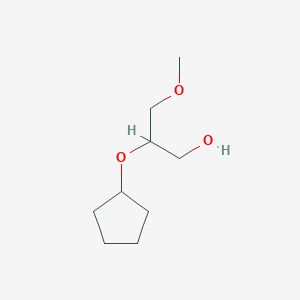
2-(Cyclopentyloxy)-3-methoxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentyloxy)-3-methoxypropan-1-ol is an organic compound with a molecular formula of C9H18O3 This compound features a cyclopentyloxy group attached to a methoxypropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-3-methoxypropan-1-ol typically involves the reaction of cyclopentanol with 3-methoxypropan-1-ol under specific conditions. One common method is the Williamson ether synthesis, where cyclopentanol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of 3-methoxypropan-1-ol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the reaction under milder conditions. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Cyclopentyloxy)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI) in acetone, ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
2-(Cyclopentyloxy)-3-methoxypropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, solvents, and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-(Cyclopentyloxy)-3-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or binding to receptor sites, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Cyclopentyloxy)-5-methoxypropan-1-ol
- 2-(Cyclopentyloxy)-3-ethoxypropan-1-ol
- 2-(Cyclohexyloxy)-3-methoxypropan-1-ol
Uniqueness
2-(Cyclopentyloxy)-3-methoxypropan-1-ol is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
823838-58-0 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-cyclopentyloxy-3-methoxypropan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-7-9(6-10)12-8-4-2-3-5-8/h8-10H,2-7H2,1H3 |
InChIキー |
JHEQQCZIWSBVMR-UHFFFAOYSA-N |
正規SMILES |
COCC(CO)OC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
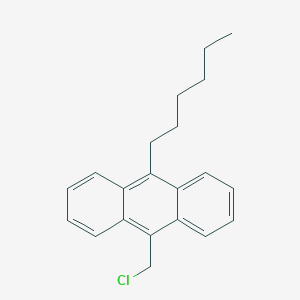


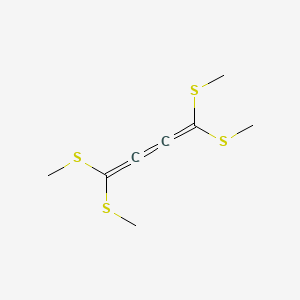
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
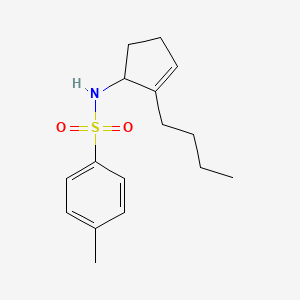
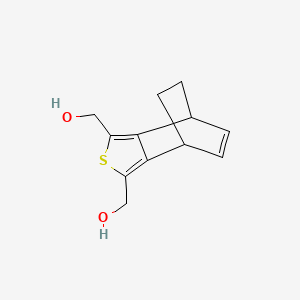
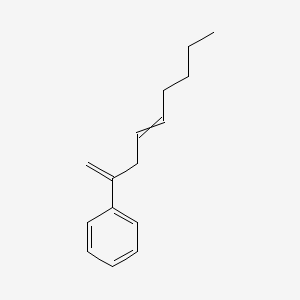
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
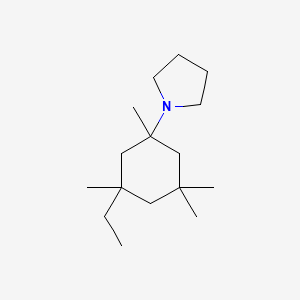
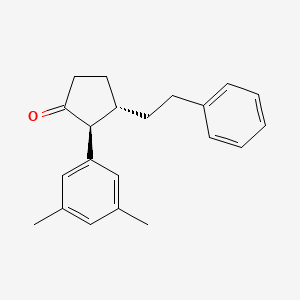
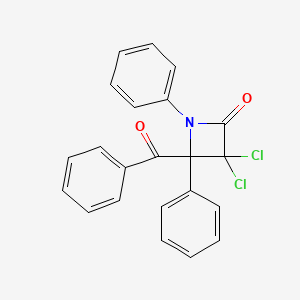
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
